molecular formula C14H11ClO B8562277 2-Benzyl-4-chlorobenzaldehyde CAS No. 81992-91-8

2-Benzyl-4-chlorobenzaldehyde

Cat. No. B8562277
M. Wt: 230.69 g/mol
InChI Key: DJNDTMJICQUTSN-UHFFFAOYSA-N
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Patent
US04460781

Procedure details

To a suspension of 10.5 g (0.437 mole) of mineral oil free sodium hydride in 1.2 liters of tetrahydrofuran was added dropwise 58.4 g (0.328 mole) of diethylcyanomethyl phosphonate. After the hyrogen evolution had ceased ca 60 min, 69.4 g (0.3 mole) of 2-benzyl-4-chlorobenzaldehyde, in 75 ml of tetrahydrofuran was added dropwise. The mixture was stirred overnight at room temperature. The tetrahydrofuran solution was decanted, and concentrated at room temperature. The residue was partitioned between 2 liters of water and 1.5 liters of ether. The ether solution was separated, washed with water, and dried with sodium sulfate. The ether was removed at reduced pressure to give a yellow oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
diethylcyanomethyl phosphonate
Quantity
58.4 g
Type
reactant
Reaction Step Two
Quantity
69.4 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].P(=O)([O-])O[C:5](CC)(CC)[C:6]#[N:7].[CH2:14]([C:21]1[CH:28]=[C:27]([Cl:29])[CH:26]=[CH:25][C:22]=1[CH:23]=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O1CCCC1>[CH2:14]([C:21]1[CH:28]=[C:27]([Cl:29])[CH:26]=[CH:25][C:22]=1[CH:23]=[CH:5][C:6]#[N:7])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethylcyanomethyl phosphonate
Quantity
58.4 g
Type
reactant
Smiles
P(OC(C#N)(CC)CC)([O-])=O
Step Three
Name
Quantity
69.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(C=O)C=CC(=C1)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After the hyrogen evolution had ceased ca 60 min
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran solution was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at room temperature
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 2 liters of water and 1.5 liters of ether
CUSTOM
Type
CUSTOM
Details
The ether solution was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)C1=C(C=CC(=C1)Cl)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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